molecular formula C22H24N2O2 B2428956 N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methylphenyl)acetamide CAS No. 955644-61-8

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B2428956
CAS No.: 955644-61-8
M. Wt: 348.446
InChI Key: BLNZMQQKYKOXBA-UHFFFAOYSA-N
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Description

“N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methylphenyl)acetamide” is a complex organic compound that belongs to the class of acetamides. This compound features a cyclopropane ring, a tetrahydroisoquinoline moiety, and a tolyl group, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving acetamides.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methylphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropanecarbonyl chloride, followed by its reaction with a tetrahydroisoquinoline derivative. The final step involves the acylation of the intermediate with m-tolylacetic acid under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methylphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or the tetrahydroisoquinoline moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce dehydrogenated products.

Mechanism of Action

The mechanism by which “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methylphenyl)acetamide” exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyl)acetamide
  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyl)acetamide

Uniqueness

The uniqueness of “N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methylphenyl)acetamide” lies in its specific substitution pattern and the presence of the cyclopropane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15-3-2-4-16(11-15)12-21(25)23-20-8-7-17-9-10-24(14-19(17)13-20)22(26)18-5-6-18/h2-4,7-8,11,13,18H,5-6,9-10,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNZMQQKYKOXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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